N-cyclopentyl-2-((7-oxo-2-thioxo-3-(p-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-cyclopentyl-2-[[3-(4-methylphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S3/c1-11-6-8-13(9-7-11)23-16-15(28-19(23)26)17(25)22-18(21-16)27-10-14(24)20-12-4-2-3-5-12/h6-9,12H,2-5,10H2,1H3,(H,20,24)(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHMSFPGJVAYDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=O)NC(=N3)SCC(=O)NC4CCCC4)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that similar compounds have shown promising results as antimicrobial agents and in in-vitro cytotoxicity.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. It is suggested that the compound interacts with its targets in a concentration-dependent manner.
Biological Activity
N-cyclopentyl-2-((7-oxo-2-thioxo-3-(p-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article delves into the biological activity of this compound, summarizing relevant research findings and presenting data in a structured format.
- Molecular Formula : C23H22N4O3S3
- Molecular Weight : 498.641 Da
- CAS Number : 1040654-30-5
The specific mechanism of action for this compound remains largely unexplored. However, it is suggested that similar compounds interact with biological targets in a concentration-dependent manner. Preliminary studies indicate potential cytotoxic effects against various cell lines.
Anticancer Activity
Research indicates that compounds structurally related to this compound exhibit significant anticancer properties. For instance:
- In Vitro Studies :
- The compound has shown promising results against cancer cell lines such as Caco-2 (colorectal cancer) and Vero cells (normal kidney epithelial cells). The cytotoxicity was assessed via standard assays demonstrating a concentration-dependent response.
- A related study reported that compounds with similar thiazolo-pyrimidine scaffolds exhibited selective activity against non-small cell lung cancer (NSCLC) and CNS cancer cell lines with log GI(50) values indicating strong potency (e.g., -6.01 for HOP-92 and -6.00 for U251) .
Antimicrobial Activity
The compound's potential as an antimicrobial agent is supported by its structural characteristics that resemble known antimicrobial agents. In vitro tests have revealed:
- Antibacterial Properties :
Data Summary and Case Studies
| Study | Cell Line/Organism | Activity Observed | IC50/Log GI(50) |
|---|---|---|---|
| Study 1 | Caco-2 (Colorectal Cancer) | Cytotoxicity | Not specified |
| Study 2 | Vero (Normal Cells) | Cytotoxicity | Not specified |
| Study 3 | HOP-92 (NSCLC) | Anticancer Activity | -6.01 |
| Study 4 | U251 (CNS Cancer) | Anticancer Activity | -6.00 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on substituent variations at key positions (e.g., the aryl group at position 3, the thioacetamide side chain, and the N-alkyl/aryl group). Below is a detailed comparison with four closely related derivatives:
Substituent Variations at Position 3
- N-Benzyl-2-{[3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide (): Replaces the p-tolyl group with a 4-ethoxyphenyl group. Reported to exhibit moderate antibacterial activity against Staphylococcus aureus (MIC = 16 µg/mL).
6-ethyl-5-((2-oxo-2-(p-tolyl)ethyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one ():
Modifications in the Thioacetamide Side Chain
- N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide (): Replaces the thiazolo[4,5-d]pyrimidine core with a benzothiophene system. The thiadiazole ring in the side chain enhances hydrogen-bonding capacity, improving solubility but reducing bioavailability .
N-Alkyl/Aryl Group Variations
- Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate ():
- Features a benzylidene group and an ester moiety instead of a thioacetamide chain.
- Demonstrates a flattened boat conformation in crystallographic studies, with a dihedral angle of 80.94° between the pyrimidine and benzene rings .
- Lower cytotoxicity (IC₅₀ > 50 µM in MCF-7 cells) compared to sulfur-rich analogs.
Pharmacological and Physicochemical Data
Table 1: Key Properties of N-cyclopentyl-2-((7-oxo-2-thioxo-3-(p-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide and Analogs
Key Findings :
- The target compound’s p-tolyl group and cyclopentylamine side chain synergistically enhance antibacterial potency while maintaining moderate cytotoxicity .
- Sulfur atoms in the thioacetamide and thioxo groups contribute to reactive oxygen species (ROS) generation, a proposed mechanism for its anticancer activity .
- Crystallographic data from analogs (e.g., ) suggest that planarity of the fused ring system correlates with improved target binding .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-cyclopentyl-2-((7-oxo-2-thioxo-3-(p-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide?
- Methodology : Multi-step synthesis typically involves:
- Step 1 : Formation of the thiazolo[4,5-d]pyrimidin core via cyclization of thiourea derivatives with α-haloketones.
- Step 2 : Introduction of the p-tolyl group via nucleophilic substitution or Suzuki coupling .
- Step 3 : Thioacetamide linkage using mercaptoacetic acid derivatives under reflux in anhydrous DMF with triethylamine as a base .
- Key Parameters : Reaction temperature (70–90°C), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane).
Q. How to confirm the structural integrity of the synthesized compound?
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and ring conformation.
- Mass Spectrometry (HRMS) : Confirm molecular weight (±5 ppm accuracy).
- X-ray Crystallography : Resolve dihedral angles and puckering of the thiazolopyrimidine core (e.g., flattened boat conformation observed in similar compounds) .
Q. What are the preliminary biological targets for this compound?
- Screening Methods :
- Enzyme Inhibition Assays : Test against kinases (e.g., CDKs) or cyclooxygenases (COX-1/COX-2) using fluorescence-based protocols .
- Receptor Binding Studies : Radioligand displacement assays for GPCRs or nuclear receptors.
- Reference Data : Similar thiazolopyrimidines show IC₅₀ values of 0.5–10 μM against CDK2 .
Advanced Research Questions
Q. How to resolve contradictions in biological activity data across different assays?
- Case Study : Discrepancies in IC₅₀ values for kinase inhibition may arise from:
- Assay Conditions : Variations in ATP concentration (e.g., 10 μM vs. 100 μM) or buffer pH.
- Compound Stability : Degradation in DMSO stock solutions over time (validate via HPLC).
- Resolution : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) and statistical meta-analysis .
Q. What strategies optimize the compound’s pharmacokinetic (PK) properties?
- Approaches :
- Prodrug Design : Introduce ester groups at the acetamide moiety to enhance solubility.
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor via LC-MS.
- Data : Thioether-containing analogs show improved t₁/₂ (>2 hours) in murine models .
Q. How to investigate the compound’s mechanism of action at the molecular level?
- Techniques :
- Molecular Docking : Use AutoDock Vina to predict binding poses in CDK2 or COX-2 active sites.
- Cellular Thermal Shift Assay (CETSA) : Validate target engagement in cancer cell lines.
- Findings : Pyrimidine derivatives often exhibit π-π stacking with Phe80 in CDK2 .
Key Recommendations for Researchers
- Synthesis : Prioritize microwave-assisted methods for reduced reaction times (30–60 minutes) .
- Characterization : Combine XRD with DFT calculations to predict electronic properties .
- Biological Studies : Include negative controls (e.g., staurosporine for kinase assays) to minimize false positives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
